STL1267

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

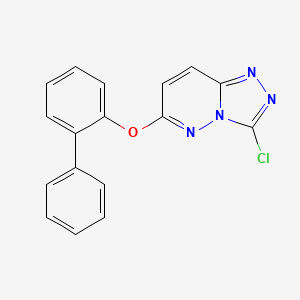

Fórmula molecular |

C17H11ClN4O |

|---|---|

Peso molecular |

322.7 g/mol |

Nombre IUPAC |

3-chloro-6-(2-phenylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine |

InChI |

InChI=1S/C17H11ClN4O/c18-17-20-19-15-10-11-16(21-22(15)17)23-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H |

Clave InChI |

XWHTYUYQMHCFMT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=CC=C2OC3=NN4C(=NN=C4Cl)C=C3 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of STL1267

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of STL1267 Function

This compound is a potent and selective synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2][3] Its mechanism of action is centered on the modulation of gene expression through the recruitment of transcriptional corepressors to REV-ERB response elements on target genes. A key characteristic of this compound is its ability to cross the blood-brain barrier, enabling its activity within the central nervous system.[1][2][3]

The binding of this compound to the ligand-binding domain of REV-ERBα initiates a conformational change that promotes the recruitment of the nuclear receptor corepressor (NCoR) complex.[3] This interaction is distinct from the binding of the endogenous ligand, heme.[4] The REV-ERB/NCoR complex then binds to specific DNA sequences, leading to the transcriptional repression of target genes. One of the primary targets of this repression is the core clock gene BMAL1 (Brain and Muscle Arnt-Like 1).[1][3] By inhibiting BMAL1 expression, this compound can modulate circadian rhythms and influence various physiological processes, including metabolism and inflammation.[3]

Beyond its effects on the circadian clock, this compound has been shown to upregulate the expression of genes involved in mitochondrial function and fatty acid oxidation.[1] This suggests a broader role for this compound in metabolic regulation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the activity of this compound from in vitro and in vivo studies.

| Parameter | Value | Assay/System |

| Binding Affinity (Ki) | 0.16 µM | For REV-ERBα[1] |

| NCoR Recruitment (EC50) | 0.13 µM | In vitro corepressor recruitment assay[3] |

| Transcriptional Activation (EC50) | 1.8 µM | HEK293 cells[3] |

Table 1: In Vitro Activity of this compound

| Cell Line | Concentration Range | Effect on Viability |

| HepG2 | Up to 20 µM | No adverse effects observed[1][3] |

| C2C12 | Up to 20 µM | No adverse effects observed[3] |

Table 2: Cytotoxicity Profile of this compound

| Parameter | Value | Species | Dosage |

| Plasma Half-life | ~1.6 hours | C57Bl/6J mice[3] | 50 mg/kg (single i.p. injection)[1] |

| Primary In Vivo Effect | Suppression of BMAL1 expression in the liver | C57Bl/6J mice | 50 mg/kg (single i.p. injection)[1] |

Table 3: In Vivo Pharmacokinetics and Activity of this compound

Experimental Protocols

Cell Viability Assay (Crystal Violet Staining)

This protocol is adapted for assessing the effect of this compound on the viability of adherent cell lines such as HepG2 and C2C12.

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0-20 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours).

-

Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde for 15 minutes.

-

Staining: Remove the fixative and add 0.5% crystal violet solution to each well, incubating for 20 minutes at room temperature.

-

Washing: Carefully wash the plate with water to remove excess stain.

-

Solubilization: Add a solubilizing agent (e.g., 10% acetic acid) to each well to dissolve the stain.

-

Quantification: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.

Gene Expression Analysis (RT-qPCR)

This protocol outlines the steps for analyzing the effect of this compound on the expression of target genes like BMAL1.

-

Cell Treatment: Culture HepG2 cells and treat with this compound (e.g., 5 µM) or vehicle control for 24 hours.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit following the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should include the synthesized cDNA, gene-specific primers for the target gene (e.g., BMAL1) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control.

In Vivo Mouse Study

This protocol describes a typical in vivo experiment to assess the effect of this compound on gene expression in mice.

-

Animal Acclimatization: Acclimate male C57Bl/6J mice to the experimental conditions for at least one week.

-

Compound Administration: Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 50 mg/kg) or vehicle control.

-

Tissue Collection: At a predetermined time point post-injection (e.g., 12 hours), euthanize the mice and collect tissues of interest, such as the liver.

-

Sample Processing: Immediately process or snap-freeze the collected tissues for subsequent analysis. For gene expression analysis, proceed with RNA extraction as described in the RT-qPCR protocol.

-

Pharmacokinetic Analysis (Optional): Collect blood samples at various time points post-injection to determine the plasma concentration of this compound and calculate pharmacokinetic parameters like half-life.

Visualizations

References

Unveiling the Function of STL1267: A Potent and Selective REV-ERB Agonist

A Technical Guide for Researchers and Drug Development Professionals

STL1267 has emerged as a potent and highly selective synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. This small molecule has garnered significant interest within the scientific community for its potential therapeutic applications in a range of physiological processes, including metabolic diseases, inflammatory conditions, and circadian rhythm disorders. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Core Function and Mechanism of Action

This compound functions as a high-affinity ligand for the REV-ERB nuclear receptors.[1][2] Upon binding to the ligand-binding domain (LBD) of REV-ERB, this compound induces a conformational change in the receptor. This conformational shift facilitates the recruitment of the nuclear receptor corepressor (NCoR) complex.[1][3] The REV-ERB/NCoR complex then binds to specific DNA sequences, known as REV-ERB response elements (RevREs), in the promoter regions of target genes, leading to the repression of their transcription.[3]

One of the primary and most well-characterized target genes of REV-ERB is BMAL1 (Brain and Muscle Arnt-Like 1), a core component of the circadian clock machinery.[2][4] By repressing BMAL1 expression, this compound can effectively modulate the circadian rhythm.[4][5] This mechanism distinguishes this compound from porphyrin-based REV-ERB agonists, such as heme, offering a more specific mode of action with potentially fewer off-target effects.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various experimental settings.

| Parameter | Value | Target | Assay Type | Reference |

| Binding Affinity (Ki) | 0.16 µM | REV-ERBα | Radioligand Binding Assay | [1] |

| Functional Potency (EC50) | 0.13 µM | REV-ERB | NCoR Recruitment Assay | [1] |

| Transcriptional Activity (EC50) | 1.8 µM | REV-ERB | Cell-Based Reporter Assay (HEK293) | [7] |

| Plasma Half-life (in vivo) | ~1.6 hours | C57Bl/6J Mice | Pharmacokinetic Analysis |

| Cell Line | Assay | Concentration | Observation | Reference |

| HepG2 | Gene Expression | 5 µM (24h) | Decreased BMAL1 expression. Increased expression of Mtnd1, Mtco1, Vicad, Lcad, Scad, Lkb1, Sirt1, Nampt, Ppargc1a. | |

| HepG2 | Cell Viability | Up to 20 µM | No adverse effects on cell viability. | |

| C2C12 | Cell Viability | Up to 20 µM | No adverse effects on cell viability.[7] Improved cell viability compared to SR9009.[2] | [2][7] |

| C2C12 | Gene Expression | Not specified | Enhanced expression of genes associated with fatty acid oxidation (Vlcad, Lcad, Scad), mitochondrial function/biogenesis (Lkb1, Sirt1, Nampt, Ppargc1a), and mitochondrial complex genes (Mtnd1, Mtco1) more prominently than SR9009. | [2] |

| Animal Model | Dosage & Administration | Observation | Reference |

| C57Bl/6J Mice | 50 mg/kg (i.p., single dose) | Effectively suppressed Bmal1 expression in the liver at 12 hours post-administration. Crosses the blood-brain barrier with brain levels similar to plasma levels. |

Signaling Pathway

The signaling pathway initiated by this compound is a clear cascade of events leading to transcriptional repression. The diagram below illustrates this process.

Caption: Signaling pathway of this compound illustrating its binding to REV-ERB, recruitment of NCoR, and subsequent transcriptional repression of target genes.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings.

Cell Viability Assay

Objective: To assess the cytotoxicity of this compound on cultured cells.

Protocol:

-

Cell Seeding: Plate HepG2 or C2C12 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 20 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound concentration.

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment:

-

Crystal Violet Staining:

-

Wash the cells gently with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Measure the absorbance at 590 nm using a microplate reader.

-

-

MTT or WST-1 Assay:

-

Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Gene Expression Analysis (RT-qPCR)

Objective: To quantify the effect of this compound on the expression of target genes.

Protocol:

-

Cell Treatment: Seed cells (e.g., HepG2) in 6-well plates and treat with this compound (e.g., 5 µM) or vehicle for the desired time (e.g., 24 hours).

-

RNA Extraction:

-

Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol (e.g., using chloroform (B151607) and isopropanol (B130326) precipitation).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., with oligo(dT) or random primers).

-

-

Quantitative PCR (qPCR):

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (BMAL1, Mtnd1, etc.) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

-

Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the vehicle control.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the in vitro and in vivo effects of this compound.

Caption: A generalized workflow for the preclinical evaluation of this compound, encompassing both in vitro and in vivo studies.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate. Its high potency, selectivity for REV-ERB, and ability to cross the blood-brain barrier make it a superior compound for studying the physiological roles of REV-ERB and for developing novel treatments for a variety of diseases. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound.

References

- 1. This compound | REV-ERB agonist | Probechem Biochemicals [probechem.com]

- 2. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | REV-ERB activation as a novel pharmacological approach for treating inflammatory pain [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | REV-ERB Agonist | TargetMol [targetmol.com]

- 6. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. immune-system-research.com [immune-system-research.com]

STL1267: A Potent Modulator of the Circadian Clock Core Machinery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: December 10, 2025

Abstract

The intricate machinery of the circadian rhythm, the body's internal 24-hour clock, governs a vast array of physiological processes. Dysregulation of this fundamental biological pacemaker is increasingly implicated in a multitude of pathologies, from metabolic disorders to cancer. The nuclear receptors REV-ERBα and REV-ERBβ are key transcriptional repressors within the core circadian loop, representing a promising therapeutic target for resetting a disrupted clock. This technical guide provides a comprehensive overview of STL1267, a novel, high-affinity synthetic agonist of REV-ERB. We present its pharmacological profile, detail the experimental protocols for its characterization, and illustrate its mechanism of action within the broader context of circadian rhythm regulation.

Introduction to this compound and Circadian Rhythm

The mammalian circadian clock is a complex system of interlocking transcriptional-translational feedback loops that drive rhythmic gene expression, ultimately orchestrating daily cycles of physiology and behavior. At the heart of this mechanism lies the heterodimeric transcription factor CLOCK/BMAL1, which activates the transcription of the Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins, in turn, translocate to the nucleus to inhibit CLOCK/BMAL1 activity, thus forming the primary negative feedback loop.

An essential secondary loop involves the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1] CLOCK/BMAL1 also drives the expression of the Rev-erb genes. The REV-ERB proteins then act as transcriptional repressors of Bmal1, creating a stabilizing feedback loop that enhances the robustness of the circadian oscillator. Given their critical role, pharmacological modulation of REV-ERB activity presents a compelling strategy for therapeutic intervention in circadian-related diseases.

This compound has emerged as a potent and selective synthetic agonist of REV-ERB.[1] It is a non-porphyrin-based compound that demonstrates significantly higher potency and improved pharmacokinetic properties compared to earlier REV-ERB agonists like SR9009.[1] This guide will delve into the technical details of this compound's interaction with REV-ERB and its downstream consequences on circadian gene expression.

Quantitative Pharmacological Profile of this compound

The efficacy and potency of this compound have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized below for clear comparison.

| Parameter | Value | Target | Assay Type | Reference |

| Binding Affinity (Ki) | 0.16 µM | REV-ERBα | Radioligand Displacement Assay | [2] |

| NCoR Recruitment (EC50) | 0.13 µM | REV-ERBα | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |

| In Vitro Potency vs. SR9009 | >10-fold greater | REV-ERBα | Not Specified | |

| In Vivo Administration | 50 mg/kg (i.p.) | Mouse | Pharmacokinetic Study | [2] |

| Plasma Half-life (t1/2) | ~1.6 hours | Mouse | Pharmacokinetic Study | [2] |

| Blood-Brain Barrier Penetration | Yes | Mouse | Not Specified | [2] |

Mechanism of Action: REV-ERB Agonism and Transcriptional Repression

This compound exerts its effects by binding directly to the ligand-binding domain of the REV-ERB proteins. This binding event induces a conformational change in the receptor, facilitating the recruitment of the nuclear receptor corepressor (NCoR) complex, which includes histone deacetylases (HDACs). The REV-ERB/NCoR complex then binds to ROR response elements (ROREs) in the promoter regions of target genes, most notably Bmal1, leading to chromatin condensation and transcriptional repression.

Figure 1. Mechanism of this compound-mediated transcriptional repression of Bmal1.

In Vitro and In Vivo Effects on Gene Expression

The functional consequence of this compound-mediated REV-ERB activation is a significant alteration in the expression of circadian and metabolic genes.

In Vitro: In human hepatoma (HepG2) and mouse myoblast (C2C12) cell lines, treatment with this compound leads to:

-

Decreased expression of BMAL1 .[2]

-

Increased expression of genes involved in mitochondrial function and fatty acid oxidation , such as Mtnd1, Mtco1, Vicad, Lcad, Scad, Lkb1, Sirt1, Nampt, and Ppargc1a.[2]

In Vivo: Administration of this compound to mice results in:

-

Effective suppression of Bmal1 expression in the liver at 12 hours post-administration.[2]

Figure 2. Summary of this compound's effects on gene expression.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Radioligand Displacement Assay for REV-ERBα Binding Affinity

Objective: To determine the binding affinity (Ki) of this compound for REV-ERBα.

Materials:

-

Purified REV-ERBα ligand-binding domain (LBD).

-

Radiolabeled REV-ERB ligand (e.g., [3H]-SR9009 or a custom tritiated this compound).

-

Unlabeled this compound.

-

Scintillation proximity assay (SPA) beads (e.g., protein A-coated).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM EDTA, 0.1% BSA).

-

96-well microplates.

-

Microplate scintillation counter.

Procedure:

-

Prepare a dilution series of unlabeled this compound in binding buffer.

-

In a 96-well plate, combine the purified REV-ERBα-LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Add SPA beads to each well. The antibody on the beads will capture the REV-ERBα-LBD.

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

The amount of bound radioligand will decrease as the concentration of unlabeled this compound increases.

-

Plot the data as percent displacement versus log concentration of this compound and fit to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for NCoR Recruitment

Objective: To measure the potency (EC50) of this compound in promoting the recruitment of the NCoR corepressor to REV-ERBα.

Materials:

-

GST-tagged REV-ERBα-LBD.

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).

-

Fluorescein-labeled peptide corresponding to the NCoR receptor interaction domain (acceptor fluorophore).

-

This compound.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA).

-

384-well low-volume black microplates.

-

TR-FRET-compatible plate reader.

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the GST-REV-ERBα-LBD, the fluorescein-NCoR peptide, and the varying concentrations of this compound.

-

Add the Tb-anti-GST antibody to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour), protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both terbium (~490 nm) and fluorescein (B123965) (~520 nm).

-

The FRET signal, typically expressed as the ratio of the acceptor to donor emission, will increase with higher concentrations of this compound as it promotes the interaction between REV-ERBα and the NCoR peptide.

-

Plot the FRET ratio against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50.

Figure 3. Experimental workflow for the TR-FRET NCoR recruitment assay.

In Vivo Analysis of Circadian Gene Expression in Mice

Objective: To assess the effect of this compound on the expression of circadian genes in a specific tissue (e.g., liver) in mice.

Materials:

-

C57BL/6J mice.

-

This compound formulated for intraperitoneal (i.p.) injection.

-

Vehicle control (e.g., DMSO/saline).

-

RNA extraction kit.

-

Reverse transcription reagents.

-

qPCR master mix.

-

Primers for target genes (Bmal1) and a housekeeping gene (e.g., Gapdh).

-

Real-time PCR system.

Procedure:

-

Acclimate mice to a 12:12 light-dark cycle for at least one week.

-

At a specific Zeitgeber time (ZT), administer a single i.p. injection of this compound (e.g., 50 mg/kg) or vehicle to separate groups of mice.

-

At a predetermined time point post-injection (e.g., 12 hours), euthanize the mice.

-

Immediately dissect the target tissue (e.g., liver), snap-freeze it in liquid nitrogen, and store it at -80°C.

-

Extract total RNA from the tissue samples using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative PCR (qPCR) using primers for Bmal1 and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative expression of Bmal1 in the this compound-treated group compared to the vehicle-treated group.

Conclusion and Future Directions

This compound represents a significant advancement in the development of small molecule modulators of the circadian clock. Its high potency, selectivity, and favorable in vivo properties make it an invaluable tool for dissecting the role of REV-ERB in health and disease. Further research is warranted to explore the full therapeutic potential of this compound in various pathological contexts, including metabolic syndrome, sleep disorders, and certain cancers. The detailed protocols provided in this guide are intended to facilitate such investigations and encourage further exploration into the fascinating and therapeutically relevant field of chronobiology.

References

- 1. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Dual-Acceptor Time-Resolved Föster Resonance Energy Transfer Assay for Simultaneous Determination of Thyroid Hormone Regulation of Corepressor and Coactivator Binding to the Thyroid Hormone Receptor: Mimicking the Cellular Context of Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effect of STL1267 on BMAL1 Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic REV-ERB agonist, STL1267, and its targeted effect on the expression of the core circadian clock gene, BMAL1. The information presented herein is curated for an audience with a professional background in molecular biology, pharmacology, and drug development.

Introduction

This compound is a potent and highly specific, non-porphyrin-based synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1] These receptors are critical components of the mammalian circadian clock, acting as transcriptional repressors of key clock genes, most notably BMAL1 (Brain and Muscle Arnt-Like 1).[1][2] The targeted modulation of BMAL1 expression by this compound presents a promising therapeutic avenue for a range of pathologies linked to circadian disruption, including metabolic syndromes and inflammatory diseases.[1][3] This document summarizes the quantitative effects of this compound on BMAL1 expression, details the experimental methodologies used to elicit these findings, and illustrates the underlying molecular pathways.

Quantitative Effects of this compound

The efficacy of this compound in modulating REV-ERB activity and consequently BMAL1 expression has been quantified through various in vitro and in vivo studies. The data underscores the compound's potency and specificity.

In Vitro Activity of this compound

| Parameter | Value | Cell Line | Notes |

| Binding Affinity (Ki) for REV-ERBα | 0.16 µM | - | Demonstrates direct and high-affinity binding to the REV-ERBα ligand-binding domain.[3][4] |

| NCoR Co-repressor Recruitment (EC50) | 0.13 µM | - | Measures the concentration required to recruit half of the maximal nuclear receptor co-repressor (NCoR), a key step in transcriptional repression.[3] |

| Transcriptional Activation (EC50) | 1.8 µM | HEK293 | Effective concentration for activating the transcriptional repressor function of REV-ERB in a cellular context.[3] |

| BMAL1 Gene Expression | Decreased | HepG2 | Treatment with 5 µM this compound for 24 hours resulted in a significant reduction of BMAL1 mRNA levels.[3][4][5] |

| Cell Viability | No adverse effects up to 20 µM | HepG2, C2C12 | Indicates a favorable toxicity profile in human and mouse cell lines.[3] |

In Vivo Efficacy of this compound

| Parameter | Value | Animal Model | Notes |

| Dosage and Administration | 50 mg/kg; intraperitoneal injection | C57Bl/6 J mice | A single dose was administered to assess the acute effects on gene expression.[3][4] |

| BMAL1 Gene Expression in Liver | Effectively suppressed | C57Bl/6 J mice | Significant reduction in BMAL1 expression was observed in the liver 12 hours post-administration.[1][3][4] |

| Pharmacokinetics (Plasma Half-life) | ~1.6 hours | C57Bl/6 J mice | Provides insight into the compound's stability and duration of action in a physiological system.[3][4] |

| Blood-Brain Barrier Penetration | Yes | C57Bl/6 J mice | Brain levels of this compound were found to be similar to plasma levels, indicating its ability to cross the blood-brain barrier.[3] |

Signaling Pathway of this compound-Mediated BMAL1 Repression

This compound exerts its effect on BMAL1 gene expression through the canonical REV-ERB signaling pathway. The process is initiated by the binding of this compound to the REV-ERBα/β nuclear receptors. This binding event induces a conformational change in the receptor, facilitating the recruitment of the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3).[1] The REV-ERB/NCoR/HDAC3 complex then binds to REV-ERB response elements (RevREs) within the promoter region of the BMAL1 gene. This leads to histone deacetylation, chromatin condensation, and ultimately, the repression of BMAL1 transcription.

This compound-mediated repression of BMAL1 gene expression.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments cited in this guide, enabling replication and further investigation.

In Vitro BMAL1 Gene Expression Analysis in HepG2 Cells

Objective: To quantify the effect of this compound on BMAL1 mRNA levels in a human hepatocarcinoma cell line.

Materials:

-

HepG2 cells

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

RNA extraction kit

-

Reverse transcription kit

-

Quantitative PCR (qPCR) reagents and instrument

-

Primers for BMAL1 and a reference gene (e.g., GAPDH)

Procedure:

-

Cell Culture: HepG2 cells are cultured in standard conditions (37°C, 5% CO2) in the appropriate cell culture medium.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the medium is replaced with fresh medium containing either this compound (5 µM) or an equivalent volume of DMSO (vehicle control).[3][4][5]

-

RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR Analysis: The relative expression of BMAL1 mRNA is quantified by qPCR using specific primers. The expression level is normalized to that of a housekeeping gene.

-

Data Analysis: The fold change in BMAL1 expression in this compound-treated cells is calculated relative to the vehicle-treated control cells.

Workflow for in vitro analysis of BMAL1 expression.

In Vivo BMAL1 Gene Expression Analysis in Mice

Objective: To assess the effect of this compound on BMAL1 expression in the liver of a mouse model.

Materials:

-

C57Bl/6 J mice

-

This compound

-

Vehicle solution (e.g., 5% DMSO, 30% PEG300)

-

Syringes and needles for intraperitoneal injection

-

Tissue homogenization equipment

-

RNA extraction kit for tissue

-

Reverse transcription kit

-

qPCR reagents and instrument

-

Primers for mouse Bmal1 and a reference gene

Procedure:

-

Animal Acclimation: Mice are acclimated to standard laboratory conditions with a controlled light-dark cycle.

-

Compound Preparation: this compound is dissolved in a suitable vehicle for in vivo administration.

-

Administration: A single dose of this compound (50 mg/kg) or vehicle is administered to the mice via intraperitoneal (i.p.) injection.[3][4]

-

Time Course: At 12 hours post-injection, the mice are euthanized.[1][3][4]

-

Tissue Collection: The liver is promptly dissected and snap-frozen in liquid nitrogen or stored in an RNA stabilization solution.

-

RNA Extraction: Total RNA is extracted from the liver tissue following homogenization and using a suitable RNA extraction kit.

-

Reverse Transcription and qPCR: The extracted RNA is processed for cDNA synthesis and subsequent qPCR analysis of Bmal1 expression, as described in the in vitro protocol.

-

Data Analysis: The relative Bmal1 expression in the livers of this compound-treated mice is compared to that of the vehicle-treated group.

Conclusion

This compound is a potent and specific REV-ERB agonist that effectively represses the transcription of the core circadian gene BMAL1 both in vitro and in vivo. Its ability to modulate the circadian clock at a molecular level, coupled with a favorable pharmacokinetic profile, including blood-brain barrier permeability, positions this compound as a valuable research tool and a potential therapeutic agent for circadian-related disorders. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development in this promising area of chronobiology and pharmacology.

References

- 1. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and Genetic Modulation of REV-ERB Activity and Expression Affects Orexigenic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: STL1267 Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of STL1267, a potent and selective synthetic agonist of the nuclear receptor REV-ERB. This compound has emerged as a valuable tool for studying the role of REV-ERB in various physiological processes, and its ability to cross the BBB makes it particularly relevant for neuroscience research and the development of centrally-acting therapeutics.

Core Findings: this compound Demonstrates Significant CNS Penetration

This compound is a REV-ERB agonist with a Ki value of 0.16 µM for REV-ERBα.[1] In vivo studies have demonstrated its capacity to cross the blood-brain barrier.[1] A key study in C57Bl/6 J mice revealed that following a single intraperitoneal injection, brain levels of this compound were similar to plasma levels, indicating efficient penetration into the central nervous system.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacokinetic properties and in vivo brain distribution of this compound.

| Pharmacokinetic Parameter | Value | Species | Dosage | Reference |

| Plasma Half-life (t½) | ~1.6 hours | C57Bl/6 J mice | 50 mg/kg (i.p.) | [1] |

| Tissue Distribution at 12 hours post-administration | Observation | Species | Dosage | Reference |

| Brain vs. Plasma Levels | Brain levels similar to plasma levels | C57Bl/6 J mice | 50 mg/kg (i.p.) | [1] |

| Target Engagement in Liver | Effective suppression of BMAL1 expression | C57Bl/6 J mice | 50 mg/kg (i.p.) | [1] |

Experimental Protocols

This section details the methodologies employed in the key in vivo study that established the BBB permeability of this compound.

In Vivo Assessment of Blood-Brain Barrier Permeability in Mice

Objective: To determine the plasma pharmacokinetics and brain distribution of this compound following intraperitoneal administration in mice.

Animal Model: C57Bl/6 J mice.[1]

Drug Administration:

-

This compound was administered via a single intraperitoneal (i.p.) injection at a dose of 50 mg/kg.[1]

-

A vehicle control was also administered to a separate group of animals.

Sample Collection:

-

Mice were sacrificed at various time points over a 12-hour period.[1]

-

At each time point, blood and brain tissue were collected.[1]

Bioanalytical Method for Quantification of this compound:

-

While the specific details of the bioanalytical method for this compound are not publicly available, a standard approach for such small molecules involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation (General Protocol):

-

Plasma: Protein precipitation is a common method, where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the drug is collected.

-

Brain Tissue: The brain tissue is first homogenized in a suitable buffer. This homogenate then undergoes a similar protein precipitation or a more complex liquid-liquid extraction or solid-phase extraction to isolate the drug from the tissue matrix.

-

-

LC-MS/MS Analysis (General Protocol):

-

The extracted samples are injected into a high-performance liquid chromatography (HPLC) system for separation of the analyte from other components.

-

The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is set to monitor a specific precursor-to-product ion transition for this compound, ensuring high selectivity and sensitivity.

-

Signaling Pathways and Experimental Workflows

REV-ERB Signaling Pathway

This compound, as a REV-ERB agonist, functions by binding to the REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ), which are key components of the circadian clock machinery. This binding enhances the recruitment of the nuclear receptor corepressor (NCoR), leading to the repression of target gene transcription. A primary target of REV-ERB is the Bmal1 gene, a core activator of the circadian clock. By repressing Bmal1, this compound can modulate circadian rhythms and various metabolic and inflammatory pathways.

Caption: REV-ERB Signaling Pathway Activated by this compound.

Experimental Workflow for In Vivo BBB Permeability Study

The following diagram illustrates the logical flow of the in vivo experiment to determine the blood-brain barrier permeability of this compound.

Caption: Experimental Workflow for In Vivo BBB Permeability Assessment.

References

An In-depth Technical Guide to the Targets of STL1267

For Researchers, Scientists, and Drug Development Professionals

Abstract

STL1267 has emerged as a potent and selective synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are critical regulators of circadian rhythm, metabolism, and inflammatory processes. This technical guide provides a comprehensive overview of the known targets of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows. The information compiled herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of REV-ERB modulation.

Primary Molecular Targets: REV-ERBα and REV-ERBβ

This compound directly binds to the ligand-binding domain (LBD) of the nuclear receptors REV-ERBα and REV-ERBβ. This interaction initiates a conformational change in the receptor, leading to the recruitment of the nuclear receptor corepressor (NCoR) complex. The REV-ERB/NCoR complex then binds to REV-ERB response elements (RevREs) on the DNA, leading to the transcriptional repression of target genes. A key downstream target that is functionally repressed by this compound is the core clock gene BMAL1 (ARNTL).

Quantitative Binding and Activity Data

The following table summarizes the key quantitative metrics that define the interaction of this compound with its primary target, REV-ERBα.

| Parameter | Value (µM) | Target | Assay Type | Reference |

| Ki | 0.16 | REV-ERBα | Scintillation Proximity Radioligand Binding Assay | [1] |

| EC50 | 0.13 | NCoR Recruitment to REV-ERBα | Förster Resonance Energy Transfer (FRET) Assay |

Downstream Gene Targets

Upon activation of REV-ERB, this compound modulates the expression of a suite of downstream genes involved in various metabolic and circadian pathways. The table below details the observed changes in gene expression in HepG2 cells following treatment with this compound.

| Gene | Function | Effect of this compound (5 µM, 24h) | Cell Line | Reference |

| BMAL1 | Core circadian clock transcription factor | Decreased expression | HepG2 | [1] |

| Mtnd1 | Mitochondrial complex I subunit | Increased expression | HepG2 | [1] |

| Mtco1 | Mitochondrial complex IV subunit | Increased expression | HepG2 | [1] |

| Vicad | Very long-chain acyl-CoA dehydrogenase | Increased expression | HepG2 | [1] |

| Lcad | Long-chain acyl-CoA dehydrogenase | Increased expression | HepG2 | [1] |

| Scad | Short-chain acyl-CoA dehydrogenase | Increased expression | HepG2 | [1] |

| Lkb1 | (STK11) Master kinase in metabolism | Increased expression | HepG2 | [1] |

| Sirt1 | NAD-dependent deacetylase | Increased expression | HepG2 | [1] |

| Nampt | NAD salvage pathway enzyme | Increased expression | HepG2 | [1] |

| Ppargc1a | (PGC-1α) Master regulator of mitochondrial biogenesis | Increased expression | HepG2 | [1] |

Specificity Profile

This compound has been shown to be highly selective for REV-ERBα and REV-ERBβ. A comprehensive screen against a panel of other nuclear receptors revealed no significant activity, highlighting its specificity.

-

Nuclear Receptor Specificity Panel: this compound was tested against a range of other nuclear receptors, including Androgen Receptor (AR), Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), Progesterone Receptor (PR), Estrogen Receptors (ERα, ERβ), Thyroid Hormone Receptor α (TRα), Liver X Receptor α (LXRα), Retinoic Acid Receptor α (RARα), Retinoid X Receptor α (RXRα), Farnesoid X Receptor (FXR), and Vitamin D Receptor (VDR), and showed no significant activity.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms of this compound action and the experimental approaches used for its characterization, the following diagrams are provided.

Detailed Experimental Protocols

Scintillation Proximity Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for REV-ERBα.

-

Materials:

-

3H-STL1267 (custom tritiated)

-

Unlabeled this compound

-

Recombinant REV-ERBα Ligand Binding Domain (LBD)

-

Scintillation Proximity Assay (SPA) beads (e.g., YSI Copper Ni SPA beads)

-

Assay Buffer: 20 mM potassium phosphate (B84403) (pH 7.4), 50 mM KCl, 0.005% TWEEN20, 1 mM DTT

-

96-well microplates

-

Microplate scintillation counter

-

-

Procedure:

-

Prepare a serial dilution of unlabeled this compound in the assay buffer.

-

In a 96-well plate, add the unlabeled this compound dilutions.

-

Prepare a mix of REV-ERBα LBD protein and 3H-STL1267 in assay buffer. The final concentration of 3H-STL1267 should be near its Kd for the receptor.

-

Add the protein/radioligand mix to the wells containing the unlabeled compound.

-

Add the SPA beads to each well.

-

Incubate the plate with gentle agitation to allow binding to reach equilibrium.

-

Measure the scintillation counts in a microplate counter.

-

The Ki value is calculated from the IC50 value obtained from the competition curve using the Cheng-Prusoff equation.

-

Crystal Violet Cell Viability Assay

This assay assesses the effect of this compound on the viability of adherent cell lines such as HepG2 and C2C12.

-

Materials:

-

HepG2 or C2C12 cells

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet Staining Solution: 0.5% (w/v) crystal violet in 20% (v/v) methanol (B129727)

-

Methanol (for solubilization)

-

96-well tissue culture plates

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-20 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

-

Gently wash the cells with PBS to remove dead, non-adherent cells.

-

Fix the adherent cells by adding methanol and incubating for 10-15 minutes.

-

Remove the methanol and add the crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the bound dye by adding methanol to each well.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the relative mRNA levels of REV-ERB target genes in cells treated with this compound.

-

Materials:

-

Treated cells (e.g., HepG2)

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers (see table below)

-

qPCR instrument

-

-

Primer Sequences (Human):

Gene Forward Primer (5' to 3') Reverse Primer (5' to 3') BMAL1 GAGAGGGGCAAGAAACGTGA TCATGGGCACCAACTGTTGA GAPDH GAAGGTGAAGGTCGGAGTCA GAAGATGGTGATGGGATTTC Note: Primer sequences for other target genes should be designed and validated according to standard molecular biology practices.

-

Procedure:

-

Lyse the cells and extract total RNA using a commercially available kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR reaction using a standard thermal cycling protocol.

-

Analyze the results using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH).

-

In Vivo Administration in Mice

This protocol describes the administration of this compound to mice to assess its in vivo efficacy.

-

Animals:

-

Male C57Bl/6J mice (6-8 weeks old)

-

-

Formulation:

-

Vehicle: 10% DMSO, 12% TWEEN 80, in PBS

-

This compound is dissolved in this vehicle.

-

-

Procedure:

-

Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

At specified time points post-injection, collect tissues of interest (e.g., liver, brain) for pharmacokinetic and pharmacodynamic analyses.

-

For pharmacodynamic studies, tissue can be processed for RNA or protein extraction to measure target gene expression (e.g., Bmal1).

-

Conclusion

This compound is a highly potent and specific agonist of the nuclear receptors REV-ERBα and REV-ERBβ. Its ability to modulate the expression of key genes involved in circadian rhythm and metabolism makes it a valuable tool for research and a potential therapeutic agent for a range of disorders. The data and protocols presented in this guide provide a solid foundation for further investigation into the biological functions and therapeutic applications of this compound.

References

STL1267 in Inflammatory Pain Research: A Technical Guide

This technical guide provides an in-depth overview of the emerging role of STL1267, a novel REV-ERB agonist, in the context of inflammatory pain research. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting nuclear receptors for pain management. This document summarizes the mechanism of action, preclinical data, and detailed experimental protocols related to this compound.

Introduction: Targeting the Inflammatory Component of Pain

Chronic pain is a significant global health issue, with inflammation being a key driver in the development and maintenance of many pain states.[1][2][3] The NLRP3 inflammasome, a multiprotein complex, plays a crucial role in the inflammatory cascade by activating pro-inflammatory cytokines such as IL-1β.[1][2][3][4] Consequently, inhibiting the NLRP3 inflammasome is a promising therapeutic strategy for inflammatory pain. However, direct inhibition risks suppressing the innate immune system, which could lead to undesirable side effects.[1][3]

An alternative approach is to modulate the upstream regulatory pathways of inflammation. The nuclear receptors REV-ERBα and REV-ERBβ (encoded by NR1D1 and NR1D2, respectively) are transcriptional repressors that regulate various physiological processes, including inflammation.[1][4] Pharmacological activation of REV-ERB has been shown to suppress the expression of NLRP3 and other pro-inflammatory genes.[1][4]

This compound is a novel, potent, and selective small molecule agonist for REV-ERB.[2][4] It exhibits improved pharmacokinetic properties, including better solubility, stability, and a longer half-life compared to the first-generation REV-ERB agonist, SR9009.[2][4] Furthermore, this compound can cross the blood-brain barrier, making it a promising candidate for investigating both peripheral and central mechanisms of inflammatory pain.[5]

Mechanism of Action: REV-ERB-Mediated Transcriptional Repression

REV-ERB acts as a ligand-dependent transcriptional repressor.[6] In its natural state, it binds to specific response elements in the promoter regions of its target genes.[2][4][7] The binding of an agonist, such as this compound, induces a conformational change in the REV-ERB protein.[2][4][7] This conformational change facilitates the recruitment of the nuclear receptor co-repressor (NCoR) complex.[2][4][7] The REV-ERB/NCoR complex then actively represses the transcription of target genes, which include key components of the inflammatory pathway like NLRP3, IL-1β, and IL-18.[4][7] By suppressing the expression of these pro-inflammatory molecules, this compound effectively dampens the inflammatory response that contributes to pain.

Figure 1: Signaling pathway of this compound in suppressing inflammatory gene transcription.

Preclinical Evidence of Efficacy

The anti-inflammatory and analgesic effects of this compound have been evaluated in both in vitro and in vivo models. These studies have consistently demonstrated the potential of this compound in mitigating inflammatory pain.

In Vitro Studies: Suppression of Inflammatory Markers

This compound has been shown to effectively suppress inflammatory responses in various cell types, including macrophages and microglia, which are crucial mediators of neuroinflammation and pain.

Table 1: Summary of In Vitro Effects of REV-ERB Agonists on Inflammatory Markers

| Cell Type | Treatment | Target Gene/Protein | Outcome | Reference |

| Human Microglia (HMC3) | LPS + this compound | NLRP3 | Significant suppression of gene expression | [4][8] |

| LPS + this compound | IL-1β | Significant suppression of gene expression | [4][8] | |

| LPS + this compound | IL-18 | Significant suppression of gene expression | [4][8] | |

| LPS + this compound | IL-1β Secretion | Significant reduction in secreted IL-1β | [4][8] | |

| Differentiated THP-1 cells | LPS + this compound | NLRP3 | Significant suppression of gene expression | [7] |

| LPS + this compound | IL-1β Secretion | Significant reduction in secreted IL-1β | [7] |

Note: LPS (Lipopolysaccharide) is used to induce an inflammatory response in cell culture.

In Vivo Studies: Analgesic Effects in an Inflammatory Pain Model

The analgesic potential of this compound was assessed in a rat model of acute inflammatory pain induced by λ-Carrageenan.[2][4]

Figure 2: Workflow of the in vivo inflammatory pain model.

A single dose of this compound was sufficient to produce significant analgesic and anti-inflammatory effects.[2][4]

Table 2: Summary of In Vivo Effects of this compound in a Rat Inflammatory Pain Model

| Measurement | Time Point | Effect of this compound (50 mg/kg, i.p.) | Reference |

| Footpad Thickness | 4 hours post-carrageenan | Significant reduction in swelling | [4][9] |

| 24 hours post-carrageenan | Continued suppression of swelling | [4] | |

| Mechanical Hypersensitivity (Von Frey) | 4, 24, and 48 hours post-carrageenan | Significant increase in withdrawal threshold (analgesic effect) | [2][4] |

| Thermal Hypersensitivity (Hot Plate) | 4, 24, and 48 hours post-carrageenan | Significant increase in withdrawal latency (analgesic effect) | [4][9] |

These findings suggest that this compound not only reduces inflammation but also alleviates pain behaviors in a preclinical model of inflammatory pain.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Culture and Inflammatory Marker Analysis

-

Cell Lines: Human microglia cells (HMC3) and human monocytic cells (THP-1) are commonly used.[4][7]

-

Inflammatory Stimulation: Cells are stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.[4]

-

Treatment: Cells are treated with either a vehicle control (e.g., DMSO), SR9009, or this compound prior to or concurrently with LPS stimulation.[4][8]

-

Gene Expression Analysis (qPCR):

-

Cytokine Secretion Analysis (ELISA):

λ-Carrageenan-Induced Inflammatory Pain Model in Rats

-

Animals: Female Sprague-Dawley rats are used for this model.[4]

-

Baseline Measurements: Before any treatment, baseline sensitivity to mechanical and thermal stimuli is assessed using the Von Frey filament test and the hot plate test, respectively. Hind paw thickness is also measured with a digital caliper.[2][4]

-

Drug Administration: Animals receive a single intraperitoneal (i.p.) injection of either the vehicle, SR9009 (e.g., 100 mg/kg), or this compound (e.g., 50 mg/kg).[4][7]

-

Induction of Inflammation: One hour after drug administration, a solution of λ-Carrageenan is injected into the plantar surface of one hind paw to induce localized inflammation.[2][4]

-

Behavioral and Physiological Assessments:

-

Mechanical Allodynia (Von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the inflamed paw to determine the paw withdrawal threshold. A lower threshold indicates increased mechanical sensitivity (allodynia).[2][4]

-

Thermal Hyperalgesia (Hot Plate Test): The rat is placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the latency to a nocifensive response (e.g., licking, jumping) is recorded. A shorter latency indicates increased heat sensitivity (hyperalgesia).[2][4]

-

Edema Measurement (Footpad Thickness): The thickness of the inflamed paw is measured with a digital caliper to quantify the degree of swelling (edema).[4][9]

-

-

Time Course: These assessments are typically performed at multiple time points after carrageenan injection, such as 4, 24, and 48 hours, to evaluate the onset and duration of the drug's effect.[4]

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of inflammatory pain. Its mechanism of action, which involves the targeted repression of key inflammatory genes via REV-ERB activation, offers a potentially safer alternative to direct inflammasome inhibition. The preclinical data robustly supports its anti-inflammatory and analgesic properties.

Future research should focus on:

-

Evaluating the efficacy of this compound in chronic inflammatory pain models.

-

Investigating the central nervous system effects of this compound in neuroinflammatory pain conditions.

-

Conducting comprehensive safety and toxicology studies to support potential clinical development.

The continued exploration of REV-ERB agonists like this compound could pave the way for a new class of non-opioid analgesics for managing inflammatory pain.

References

- 1. Harnessing Rev-Erb agonists as promising non-opioid analgesics for chronic inflammatory pain - American Chemical Society [acs.digitellinc.com]

- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 3. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | REV-ERB activation as a novel pharmacological approach for treating inflammatory pain [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

STL1267's impact on metabolic pathways

An In-Depth Technical Guide on the Metabolic Impact of STL1267

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, synthetic, blood-brain barrier-penetrant agonist for the nuclear receptor REV-ERB.[1][2][3] As a key regulator of the circadian clock and metabolism, REV-ERB's activation by this compound presents a novel therapeutic avenue for metabolic diseases.[3][4][5] This document provides a comprehensive technical overview of this compound's mechanism of action, its direct impact on metabolic pathways as evidenced by gene expression data, and detailed protocols for replicating foundational experiments. All data is presented to facilitate understanding and further research into the therapeutic potential of this compound.

Core Mechanism of Action

This compound functions as a high-affinity agonist for REV-ERBα and REV-ERBβ, which are transcriptional repressors integral to the molecular circadian clock.[4][5] Unlike the endogenous ligand heme, this compound is a non-porphyrin agonist that binds to the ligand-binding domain of REV-ERB, inducing a conformational change that facilitates the recruitment of the nuclear receptor corepressor (NCoR) complex.[4][5] This this compound-REV-ERB-NCoR complex then binds to specific DNA response elements in the promoter regions of target genes, leading to their transcriptional repression. A primary and well-characterized target is the BMAL1 gene, a core activator of the circadian rhythm.[1][2][3] By repressing BMAL1, this compound effectively modulates the expression of numerous downstream genes involved in metabolic homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the potency and activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Target/System | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | 0.16 µM | REV-ERBα | [1][2][3] |

| NCoR Recruitment (EC50) | 0.13 µM | NCoR ID1 peptide to REV-ERBα | [2][3] |

| Transcriptional EC50 | 1.8 µM | HEK293 cells | [3] |

| Cell Viability | No cytotoxicity observed up to 20 µM | HepG2 and C2C12 cells |[1][3] |

Table 2: In Vivo Pharmacokinetics of this compound

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Dosage | 50 mg/kg | C57Bl/6 J Mice | [1][3] |

| Administration | Intraperitoneal (i.p.) | C57Bl/6 J Mice | [1][3] |

| Plasma Half-life | ~1.6 hours | C57Bl/6 J Mice | [1][3] |

| BBB Penetration | Confirmed | C57Bl/6 J Mice |[3] |

Impact on Metabolic Gene Expression

Treatment of human hepatocarcinoma (HepG2) cells with this compound (5 µM for 24 hours) results in a significant upregulation of genes associated with mitochondrial function and fatty acid oxidation.[1][3][5] This indicates a shift in cellular metabolism towards energy utilization and mitochondrial biogenesis, mediated by the REV-ERB pathway.

Table 3: Gene Expression Changes in HepG2 Cells with this compound (5 µM, 24h)

| Metabolic Pathway | Upregulated Gene | Gene Name | Reference |

|---|---|---|---|

| Mitochondrial Function | Mtnd1 | NADH-ubiquinone oxidoreductase chain 1 | [1][3][5] |

| Mtco1 | Cytochrome c oxidase I | [1][3][5] | |

| Mitochondrial Biogenesis | Lkb1 | Serine/threonine kinase 11 | [1][3][5] |

| Sirt1 | Sirtuin 1 | [1][3][5] | |

| Nampt | Nicotinamide phosphoribosyltransferase | [1][3][5] | |

| Ppargc1a | PPARG Coactivator 1 Alpha (PGC-1α) | [1][3][5] | |

| Fatty Acid Oxidation | Vlcad | Very long-chain specific acyl-CoA dehydrogenase | [1][3][5] |

| Lcad | Long-chain acyl-CoA dehydrogenase | [1][3][5] |

| | Scad | Short-chain specific acyl-CoA dehydrogenase |[1][3][5] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of STL1267's High-Affinity Binding to REV-ERB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the interaction between the synthetic agonist STL1267 and the nuclear receptor REV-ERB. This compound has emerged as a potent and specific modulator of REV-ERB activity, offering a valuable tool for investigating the receptor's role in circadian rhythms, metabolism, and inflammation. Understanding the precise mechanism of its binding is crucial for the rational design of next-generation therapeutic agents targeting this key regulatory protein.

Core Findings: this compound-REV-ERB Interaction

This compound is a high-affinity synthetic agonist for REV-ERBα.[1][2] Its binding to the ligand-binding domain (LBD) of REV-ERBα stabilizes a conformation that promotes the recruitment of the nuclear receptor corepressor (NCoR), leading to the transcriptional repression of REV-ERB target genes.[1][3] Structural studies have revealed that this compound, a non-porphyrin ligand, binds to a deep, hydrophobic pocket within the REV-ERBα LBD, a site that is distinct from the binding location of the endogenous ligand, heme.[1][4] This unique binding mode is responsible for its high potency and efficacy compared to other synthetic agonists like SR9009.[5]

Quantitative Analysis of this compound Binding and Activity

The following tables summarize the key quantitative data characterizing the interaction of this compound with REV-ERBα.

| Parameter | This compound | SR9009 | Reference |

| Binding Affinity (Ki) for REV-ERBα | 0.16 µM | 0.68 µM | [1][6][7][8] |

| NCoR Recruitment (EC50) - FRET Assay | 0.13 µM | 1.9 µM | [1][2] |

| NCoR Recruitment - Cell-Based Assay (EC50) | ~0.1 µM | ~1.0 µM | [1] |

Table 1: Comparative Binding Affinity and NCoR Recruitment Efficacy of this compound and SR9009 for REV-ERBα.

Structural Insights from X-Ray Crystallography

The crystal structure of the REV-ERBα LBD in complex with this compound and the NCoR ID1 peptide provides a detailed atomic-level view of the interaction.[1][9] this compound binds in a deeply buried hydrophobic pocket, stabilized by interactions with several key amino acid residues.[1][4] This contrasts with the natural ligand heme, which binds in a more solvent-exposed region near helix 11.[4][10]

The binding of this compound induces a specific conformational change in the REV-ERBα LBD, which creates a stable binding surface for the NCoR corepressor peptide.[1] This allosteric effect is central to its function as a transcriptional repressor.

Signaling Pathway and Mechanism of Action

The binding of this compound to REV-ERBα initiates a cascade of events leading to the repression of target gene transcription. The following diagram illustrates this signaling pathway.

Caption: this compound binds to REV-ERBα, promoting its interaction with NCoR and repressing target gene transcription.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding and function of this compound.

Protein Expression and Purification of REV-ERBα Ligand Binding Domain (LBD)

A soluble, truncated version of the human REV-ERBα LBD is typically used for in vitro assays and structural studies.

-

Cloning: The DNA sequence encoding the REV-ERBα LBD (e.g., residues 281-614 with a deletion of a proline-rich region to improve solubility) is cloned into a bacterial expression vector, such as pET-46, containing an N-terminal His-tag for purification.[1]

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in a minimal medium to an optimal density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 16°C) overnight to enhance protein folding and solubility.[1]

-

Purification:

-

Cells are harvested by centrifugation and lysed.

-

The lysate is cleared by centrifugation, and the supernatant containing the soluble His-tagged REV-ERBα LBD is loaded onto a His-Trap affinity chromatography column.

-

The column is washed, and the protein is eluted with an imidazole (B134444) gradient.

-

The His-tag is cleaved using a specific protease (e.g., TEV protease).

-

A final size-exclusion chromatography step is performed to obtain highly pure and homogenous REV-ERBα LBD.[1]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for NCoR Recruitment

This assay quantifies the ligand-dependent interaction between REV-ERBα and the NCoR corepressor.

-

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Terbium-cryptate) to an acceptor fluorophore (e.g., d2) when they are in close proximity. REV-ERBα LBD is tagged with one fluorophore (or an antibody against its tag is labeled), and a peptide representing the NCoR interaction domain (ID1) is tagged with the other. Ligand-induced interaction brings the fluorophores together, resulting in a FRET signal.

-

Procedure:

-

A constant concentration of GST-tagged REV-ERBα LBD is incubated with a terbium-labeled anti-GST antibody (donor).

-

A fluorescein-labeled NCoR ID1 peptide (acceptor) is added to the mixture.

-

Serial dilutions of this compound or a control compound are added to the wells of a microplate.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).[7][11]

-

The ratio of acceptor to donor emission is calculated, and the data are fitted to a dose-response curve to determine the EC50 value.

-

Scintillation Proximity Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to displace a radiolabeled ligand from the receptor.

-

Principle: A radiolabeled ligand (e.g., ³H-STL1267) that binds to the receptor of interest is used. The receptor is immobilized on scintillant-containing beads. When the radioligand binds to the receptor, it comes into close proximity with the beads, causing them to emit light that can be detected. Unlabeled ligands compete with the radioligand for binding, leading to a decrease in the scintillation signal.[12][13]

-

Procedure:

-

Purified His-tagged REV-ERBα LBD is immobilized on nickel-coated SPA beads.

-

A constant concentration of ³H-STL1267 is added to the wells.

-

Increasing concentrations of unlabeled this compound or other test compounds are added to competitively displace the radioligand.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The scintillation counts are measured using a microplate scintillation counter.

-

The data are plotted as the percentage of specific binding versus the concentration of the unlabeled ligand, and the IC50 is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Mammalian Two-Hybrid Luciferase Reporter Assay

This cell-based assay confirms the ability of a compound to induce the interaction between REV-ERBα and NCoR in a cellular context.[9]

-

Principle: Two hybrid proteins are co-expressed in mammalian cells. One consists of the REV-ERBα LBD fused to a GAL4 DNA-binding domain (DBD). The other consists of the NCoR interaction domain fused to a viral protein 16 (VP16) activation domain. If the ligand induces an interaction between REV-ERBα and NCoR, the GAL4-DBD and VP16-AD are brought into proximity, leading to the transcriptional activation of a reporter gene (e.g., firefly luciferase) under the control of a GAL4 upstream activating sequence (UAS).[14][15]

-

Procedure:

-

HEK293 cells are co-transfected with three plasmids: one expressing the REV-ERBα-LBD-GAL4-DBD fusion, one expressing the NCoR-ID-VP16-AD fusion, and a reporter plasmid containing the firefly luciferase gene downstream of a GAL4 UAS. A fourth plasmid expressing Renilla luciferase under a constitutive promoter can be included for normalization.

-

After transfection, the cells are treated with varying concentrations of this compound or a vehicle control.

-

Following incubation (e.g., 24 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.[9]

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability. The fold activation is plotted against the compound concentration to determine the EC50.

-

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the this compound-REV-ERBα-NCoR complex at atomic resolution.

-

Crystallization:

-

The purified REV-ERBα LBD is concentrated to a high concentration (e.g., 10-20 mg/mL).

-

This compound and the NCoR ID1 peptide are added in molar excess to ensure the formation of the ternary complex.

-

The complex is subjected to crystallization screening using various techniques such as sitting-drop or hanging-drop vapor diffusion. A range of crystallization conditions (precipitants, buffers, pH, and additives) are tested.

-

-

Data Collection and Structure Determination:

-

Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed, and the structure is solved using molecular replacement, using a known structure of a similar nuclear receptor LBD as a search model.

-

The model is refined, and the ligand and peptide are built into the electron density map.[1][10]

-

Experimental and Logical Workflow

The following diagram outlines the typical workflow for characterizing a novel REV-ERB agonist like this compound.

Caption: A typical workflow for the characterization of a novel REV-ERB agonist, from initial in vitro binding to structural determination.

References

- 1. Structure of REV-ERBβ Ligand-binding Domain Bound to a Porphyrin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB [ideas.repec.org]

- 6. "Structural basis of synthetic agonist activation of the nuclear recept" by Meghan H Murray, Aurore Cecile Valfort et al. [digitalcommons.wustl.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]

- 13. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopen.com]

A Technical Guide to STL1267: A High-Affinity Chemical Probe for REV-ERB Nuclear Receptors

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of STL1267, a potent, selective, and brain-penetrant synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ. This compound serves as a valuable chemical probe for elucidating the physiological roles of REV-ERB in circadian rhythms, metabolism, and inflammation.[1][2][3]

Core Properties and Mechanism of Action

This compound is a non-porphyrin synthetic agonist that binds directly to the ligand-binding domain (LBD) of REV-ERBα and REV-ERBβ.[1][2][4] REV-ERB receptors are key components of the circadian clock machinery, acting as transcriptional repressors.[1] The endogenous ligand for REV-ERB is heme.[2] Upon agonist binding, REV-ERB undergoes a conformational change that facilitates the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, leading to the repression of target gene transcription.[4][5][6] A primary target gene suppressed by REV-ERB activation is BMAL1, a core activator of the circadian clock.[1][3][7] this compound has been shown to potently recruit NCoR and effectively inhibit the expression of BMAL1 and other pro-inflammatory genes, such as NLRP3 and IL-1β.[1][6]

The mechanism of this compound binding and corepressor recruitment is distinct from that of the natural ligand, heme.[2] This unique binding mode, combined with its high affinity and favorable pharmacokinetic properties, establishes this compound as a superior tool for studying REV-ERB biology compared to earlier-generation agonists like SR9009.[4][6][8]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound, providing a clear comparison of its potency and activity across different assays.

Table 1: In Vitro Binding and Potency

| Parameter | Target | Value (µM) | Assay Type | Reference |

| Ki | REV-ERBα | 0.16 | Radioligand Displacement Assay | [1][4][7] |

| EC50 | REV-ERBα | 0.13 | NCoR Recruitment (FRET) | [1][4] |

| EC50 | REV-ERBα | 1.8 | Gal4-REV-ERBα Reporter Assay (HEK293 cells) | [1][9] |

Table 2: Selectivity Profile

| Target Class | Specific Receptors/Transporters Tested | Activity | Reference |

| Nuclear Receptors | AR, GR, MR, PR, ERα, ERβ, TRα, LXRα, RARα, RXRα, FXR, VDR | No detectable activity | [4][9] |

| GPCRs/Transporters | Kappa Opioid Receptor | Weak binding (Ki = 0.72 µM) | [9] |

| Serotonin Transporter | Weak binding (Ki ~ 2-4 µM) | [9] |